molecular formula C10H17N B1227947 6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

Cat. No. B1227947
M. Wt: 151.25 g/mol
InChI Key: ZEKALTOSWFXTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-beta-pinene: is a derivative of beta-pinene, a bicyclic monoterpene hydrocarbon. Beta-pinene is a naturally occurring compound found in the essential oils of many plants, particularly coniferous trees. The introduction of an amino group at the third position of the beta-pinene molecule results in 3-amino-beta-pinene, which exhibits unique chemical and biological properties.

Scientific Research Applications

3-Amino-beta-pinene has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the following steps:

Industrial Production Methods: Industrial production of 3-amino-beta-pinene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-beta-pinene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.

    Reduction: Various amines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Mechanism of Action

The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds:

    Alpha-pinene: Another isomer of pinene with similar biological activities but different structural properties.

    Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.

    Limonene: A monoterpene with similar applications in the fragrance and flavor industry.

Uniqueness of 3-Amino-beta-pinene:

properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C10H17N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9H,1,4-5,11H2,2-3H3

InChI Key

ZEKALTOSWFXTCN-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(=C)C(C2)N)C

Canonical SMILES

CC1(C2CC1C(=C)C(C2)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 2
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 3
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 4
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 5
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 6
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.